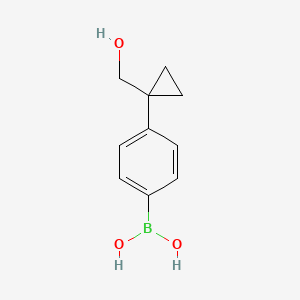

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZPBFYCGLSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675255 | |

| Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-10-4 | |

| Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid: A Key Building Block in Modern Medicinal Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a valuable building block in contemporary drug discovery and development. The unique structural motif of a 1,4-disubstituted phenyl ring bearing a hydroxymethyl-functionalized cyclopropyl group makes this molecule a highly sought-after component for introducing conformational rigidity and improving metabolic stability in drug candidates. This guide details two robust synthetic strategies, commencing from readily available starting materials. Each section provides a meticulous, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, and expert insights into the rationale behind the chosen synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important chemical entity.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-membered ring structure imparts a defined conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring is known to improve the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. The incorporation of a hydroxymethyl group provides a handle for further functionalization or for establishing crucial hydrogen bond interactions with protein targets. Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[1][2] The title compound, this compound, synergistically combines these features, making it a highly valuable building block for the synthesis of complex pharmaceutical agents.[3]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two distinct and viable synthetic strategies. The primary disconnection is at the carbon-boron bond, suggesting a late-stage borylation of a suitable aryl precursor. This precursor, (1-(4-bromophenyl)cyclopropyl)methanol, can be synthesized through a cyclopropanation reaction.

Our strategic approach will therefore focus on:

-

Part 1: Synthesis of the Key Intermediate, (1-(4-bromophenyl)cyclopropyl)methanol. We will explore the Kulinkovich reaction as an efficient method for the construction of the 1-aryl-1-cyclopropanol system.[4][5][6]

-

Part 2: Borylation of the Aryl Bromide. We will detail two reliable methods for the conversion of the aryl bromide to the desired boronic acid: a classical lithiation-borylation approach and a modern palladium-catalyzed Miyaura borylation.

Part 1: Synthesis of the Key Intermediate: (1-(4-bromophenyl)cyclopropyl)methanol

The cornerstone of this synthesis is the efficient construction of the (1-(4-bromophenyl)cyclopropyl)methanol core. For this, the Kulinkovich reaction presents an elegant and effective solution.[7] This reaction facilitates the conversion of an ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

The Kulinkovich Reaction: Mechanism and Rationale

The Kulinkovich reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[5][6] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product. The use of methyl 4-bromobenzoate as the starting material is advantageous due to its commercial availability and the stability of the bromo-substituent under the reaction conditions.

Detailed Experimental Protocol: Kulinkovich Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-bromobenzoate | 215.04 | 10.75 g | 50.0 mmol |

| Titanium(IV) isopropoxide | 284.22 | 1.42 mL | 5.0 mmol |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 36.7 mL | 110.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Ethyl acetate (EtOAc) | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (10.75 g, 50.0 mmol) and anhydrous THF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium(IV) isopropoxide (1.42 mL, 5.0 mmol) to the stirred solution.

-

Slowly add the ethylmagnesium bromide solution (36.7 mL, 110.0 mmol) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C. Gas evolution (ethane) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1-(4-bromophenyl)cyclopropyl)methanol as a colorless oil.[8][9][10]

Part 2: Borylation of (1-(4-bromophenyl)cyclopropyl)methanol

With the key intermediate in hand, the next critical step is the introduction of the boronic acid functionality. We present two highly effective methods to achieve this transformation.

Method A: Lithiation-Borylation

This classical approach involves the formation of an organolithium intermediate via lithium-halogen exchange, followed by trapping with a borate ester. This method is robust and often high-yielding, but requires strictly anhydrous conditions and low temperatures.

The reaction is initiated by the treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperature (-78 °C) to prevent side reactions. This generates a highly reactive aryllithium species. Subsequent addition of a trialkyl borate, such as triisopropyl borate, results in the formation of a boronate ester intermediate. Finally, acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (1-(4-bromophenyl)cyclopropyl)methanol | 227.10 | 4.54 g | 20.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| n-Butyllithium (2.5 M in hexanes) | - | 8.8 mL | 22.0 mmol |

| Triisopropyl borate | 188.08 | 5.5 mL | 24.0 mmol |

| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |

| Diethyl ether | - | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add (1-(4-bromophenyl)cyclopropyl)methanol (4.54 g, 20.0 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (5.5 mL, 24.0 mmol) dropwise, again maintaining the temperature below -70 °C.

-

After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (50 mL).

-

Stir the mixture vigorously for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Method B: Palladium-Catalyzed Miyaura Borylation

As an alternative to the cryogenic conditions of the lithiation-borylation, a palladium-catalyzed Miyaura borylation offers a milder and often more functional-group-tolerant approach. This reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source.

The catalytic cycle of the Miyaura borylation is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate.

-

Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (1-(4-bromophenyl)cyclopropyl)methanol | 227.10 | 4.54 g | 20.0 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.58 g | 22.0 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 489 mg | 0.6 mmol |

| Potassium acetate (KOAc) | 98.14 | 5.89 g | 60.0 mmol |

| Anhydrous 1,4-Dioxane | - | 100 mL | - |

| Water | - | 50 mL | - |

| Ethyl acetate (EtOAc) | - | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a 250 mL Schlenk flask, combine (1-(4-bromophenyl)cyclopropyl)methanol (4.54 g, 20.0 mmol), bis(pinacolato)diboron (5.58 g, 22.0 mmol), Pd(dppf)Cl₂ (489 mg, 0.6 mmol), and potassium acetate (5.89 g, 60.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (100 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

-

The crude pinacol ester can often be carried forward without further purification. To obtain the boronic acid, the crude ester is dissolved in a mixture of THF and 1 M HCl and stirred at room temperature until hydrolysis is complete (monitored by TLC). The product is then extracted, dried, and purified as described in Method A.[3][11]

Conclusion

This guide has outlined two efficacious and reliable synthetic routes for the preparation of this compound. The Kulinkovich reaction provides an elegant entry to the key cyclopropylmethanol intermediate, while both lithiation-borylation and palladium-catalyzed Miyaura borylation represent robust methods for the final C-B bond formation. The choice between these borylation methods may depend on available equipment, scale, and functional group tolerance of other parts of a larger synthetic scheme. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to access this valuable building block for their innovative research programs.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons-Smith_reaction [chemeurope.com]

- 3. 4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1H NMR spectrum [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - (1-(4-bromophenyl)cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 9. (1-(4-Bromophenyl)cyclopropyl)methanol | C10H11BrO | CID 20252945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Phenylboronic acid pinacol ester | C12H17BO2 | CID 570673 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

CAS Number: 1217501-10-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in Suzuki-Miyaura coupling reactions, and explores its innovative use in prodrug strategies.

Physicochemical Properties

This compound is a white to off-white solid organic compound. Its unique structure, featuring a phenylboronic acid moiety substituted with a hydroxymethyl-functionalized cyclopropyl group, makes it a valuable reagent in the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 1217501-10-4 | [1] |

| Molecular Formula | C₁₀H₁₃BO₃ | |

| Molecular Weight | 192.02 g/mol | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A general and plausible synthetic route is outlined below, based on established organic chemistry principles and analogous preparations of similar compounds.

Synthesis of (1-bromocyclopropyl)methanol

Synthesis of this compound Pinacol Ester

This step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between (1-bromocyclopropyl)methanol and a suitable bis(pinacolato)diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

To a solution of (1-bromocyclopropyl)methanol (1 equivalent) in a suitable solvent such as dioxane or THF, add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., potassium acetate, 3 equivalents).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.

Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the corresponding boronic acid.

Experimental Protocol:

-

Dissolve the this compound pinacol ester (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and water.

-

Add an acid, such as hydrochloric acid, to facilitate the hydrolysis.

-

Stir the mixture at room temperature for 2-4 hours.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in modern drug discovery.

Suzuki-Miyaura Coupling Reactions

As a substituted phenylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and related structures that are common motifs in pharmaceutically active compounds.

Experimental Workflow for a General Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

ROS-Activated Prodrugs

Phenylboronic acids can serve as triggers in prodrugs that are activated by reactive oxygen species (ROS). Elevated ROS levels are a hallmark of certain disease states, such as cancer and inflammation. A prodrug incorporating the this compound moiety can be designed to be inactive until it encounters the high ROS environment of target cells. The ROS-mediated cleavage of the boronic acid group can then release the active drug, offering a targeted therapeutic approach with potentially reduced side effects.

Signaling Pathway for ROS-Activated Prodrug Cleavage:

Caption: ROS-mediated activation and drug release from a boronic acid-based prodrug.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its potential for creating innovative, targeted prodrugs highlight its importance in the ongoing quest for new and improved therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers working with this promising compound.

References

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This bifunctional molecule, incorporating a phenylboronic acid moiety and a cyclopropylmethanol group, is a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H13BO3 | [2] |

| Molecular Weight | 192.02 g/mol | |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 382.0 ± 44.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm3 (Predicted) | [1] |

| pKa | 8.73 ± 0.16 (Predicted) | [1] |

| Form | Solid | [1] |

| CAS Number | 1217501-10-4 | [3] |

| InChI Key | RSZPBFYCGLSBAF-UHFFFAOYSA-N | [2] |

| SMILES | OCC1(CC1)c2ccc(cc2)B(O)O | [2] |

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl group, and the diastereotopic methylene protons of the cyclopropyl ring.

-

¹³C NMR: The carbon NMR would display resonances for the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl and hydroxymethyl groups, and the carbon atom bonded to the boron.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a crucial tool for characterizing boronic acids.[4][5] The ¹¹B NMR spectrum would show a characteristic chemical shift for the trigonal planar boronic acid, which would shift upon formation of a tetrahedral boronate ester in the presence of diols.[4][5]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 192.09578 Da.[2]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropanemethanol (1 equivalent) in an anhydrous solvent such as dioxane or DMSO, add bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and a palladium catalyst like Pd(dppf)Cl₂ (2-5 mol%).

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The resulting crude pinacol ester intermediate is purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis (Deprotection)

-

Reaction Setup: The purified pinacol ester is dissolved in a solvent mixture such as acetone/water or THF/water.

-

Reaction Conditions: An acid, such as HCl, is added, and the mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

Workup and Purification: The organic solvent is removed under reduced pressure. The aqueous residue can be extracted with an organic solvent. The product is often purified by recrystallization from a suitable solvent system to yield the final this compound.[6]

Applications in Research and Drug Development

Phenylboronic acids are versatile molecules in drug discovery and materials science due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[5][7][8] This property makes them ideal for applications such as:

-

Carbohydrate Sensing: The boronic acid moiety can bind to the diol groups present in sugars, making these compounds useful for developing glucose sensors for diabetes management.[7]

-

Drug Delivery: Phenylboronic acid-functionalized materials can be engineered as pH-responsive drug delivery systems.[8][9] The boronate ester linkage is typically stable at physiological pH but can be cleaved in the more acidic microenvironments of tumors or endosomes, triggering drug release.[9]

-

Cross-Coupling Reactions: As a boronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.[10]

Caption: Reversible interaction of phenylboronic acid with a cis-diol.

Stability, Storage, and Safety

-

Storage: For long-term stability, this compound should be stored under an inert gas like nitrogen or argon at 2-8°C.[1]

-

Stability: A significant challenge with boronic acids is their potential for oxidative instability at physiological pH.[11] Care should be taken to avoid exposure to strong oxidizing agents.

-

Safety: The compound is classified with GHS05 (corrosion) and the signal word "Danger". It is associated with the hazard statement H318 (causes serious eye damage). Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.

Conclusion

This compound is a promising chemical entity with significant potential in synthetic chemistry, drug development, and diagnostics. Its dual functionality allows for its use as a versatile building block in Suzuki couplings and for the creation of advanced, stimuli-responsive materials. Further research into its applications is warranted to fully explore its capabilities in precision medicine and materials science.

References

- 1. This compound | 1217501-10-4 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C10H13BO3) [pubchemlite.lcsb.uni.lu]

- 3. (4-(1-(Hydroxymethyl)cyclopropyl)phenyl)boronic acid [cymitquimica.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical significance of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Structure and Identifiers

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 1-(hydroxymethyl)cyclopropyl group. The presence of the boronic acid group makes it a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

The key structural identifiers for this molecule are summarized in the table below for easy reference.

| Identifier | Value | Source |

| Chemical Formula | C10H13BO3 | [1] |

| Molecular Weight | 192.02 g/mol | [1] |

| SMILES String | OCC1(CC1)c2ccc(cc2)B(O)O | [1] |

| InChI Key | RSZPBFYCGLSBAF-UHFFFAOYSA-N | [1] |

| CAS Number | 1217501-10-4 | [2][3] |

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 382.0 ± 44.0 °C | [2] |

| Density | 1.26 ± 0.1 g/cm³ | [2] |

| pKa | 8.73 ± 0.16 | [2] |

| LogP | -0.60970 | [4] |

| Polar Surface Area | 60.69 Ų | [4] |

Spectral Data

As of the latest literature review, experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound has not been published. However, predicted mass spectrometry data is available.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.10306 | 136.7 |

| [M+Na]⁺ | 215.08500 | 145.4 |

| [M-H]⁻ | 191.08850 | 140.9 |

| [M+NH₄]⁺ | 210.12960 | 151.5 |

| [M+K]⁺ | 231.05894 | 142.3 |

| [M+H-H₂O]⁺ | 175.09304 | 132.2 |

| [M+HCOO]⁻ | 237.09398 | 156.3 |

| [M+CH₃COO]⁻ | 251.10963 | 178.8 |

| Data sourced from PubChemLite.[4] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed journals. However, a general and representative synthesis can be proposed based on established methods for preparing arylboronic acids.[5][6][7][8]

Hypothetical Synthesis Workflow:

This workflow outlines a potential synthetic route.

Representative Experimental Protocol:

-

Grignard Reagent Formation: To a solution of 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon). The mixture is stirred and gently heated to initiate the formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred until two clear layers are formed.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Chemical Reactivity and Applications

Phenylboronic acids are versatile reagents in organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Pathway:

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a key reaction for this compound.

Due to its bifunctional nature, possessing both a reactive boronic acid group and a hydroxyl group, this compound can be utilized in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1217501-10-4 [amp.chemicalbook.com]

- 3. (4-(1-(Hydroxymethyl)cyclopropyl)phenyl)boronic acid [cymitquimica.com]

- 4. PubChemLite - this compound (C10H13BO3) [pubchemlite.lcsb.uni.lu]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing key data for the characterization and synthesis of this versatile building block.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BO₃ | Sigma-Aldrich |

| Molecular Weight | 192.02 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI | 1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2 | Sigma-Aldrich |

| InChI Key | RSZPBFYCGLSBAF-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | OCC1(CC1)c2ccc(cc2)B(O)O | Sigma-Aldrich |

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.10306 |

| [M+Na]⁺ | 215.08500 |

| [M-H]⁻ | 191.08850 |

| [M+NH₄]⁺ | 210.12960 |

| [M+K]⁺ | 231.05894 |

| [M+H-H₂O]⁺ | 175.09304 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR spectra for this compound have been identified in publicly accessible databases. For illustrative purposes, the known NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid , is presented below. Researchers can expect similar aromatic proton and carbon signals, with additional characteristic peaks for the hydroxymethylcyclopropyl group.

¹H NMR of 4-(hydroxymethyl)phenylboronic acid:

-

Aromatic protons typically appear in the range of 7.2-7.9 ppm.

-

The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected around 4.6 ppm.

-

The hydroxyl proton signal is variable and may be broad.

¹³C NMR of 4-(hydroxymethyl)phenylboronic acid:

-

Aromatic carbons will resonate between 125-145 ppm.

-

The benzylic carbon will appear around 65 ppm.

For the target molecule, This compound , one would anticipate:

-

Aromatic protons as two doublets in the 7.2-7.8 ppm region.

-

A singlet for the methylene protons (-CH₂OH) around 3.5-4.0 ppm.

-

Two sets of signals for the diastereotopic cyclopropyl methylene protons (-CH₂-CH₂-) as multiplets in the 0.8-1.5 ppm range.

-

A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, characteristic vibrational frequencies for key functional groups can be predicted based on data from analogous compounds.[2][3]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol & boronic acid) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| B-O stretch | 1380-1310 |

| C-O stretch (alcohol) | 1050-1000 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar arylboronic acids.

Materials:

-

1-(4-bromophenyl)cyclopropanemethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dioxane

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Protection of the Hydroxymethyl Group:

-

Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.

-

Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.

-

-

Miayura Borylation:

-

In a flame-dried flask, combine the protected intermediate, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is consumed (monitored by GC-MS or TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the boronic ester.

-

-

Deprotection and Hydrolysis:

-

Dissolve the boronic ester in THF.

-

Add a solution of TBAF in THF and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

-

To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent, followed by extraction and purification.

-

Spectroscopic Characterization Protocol

The following standard methods would be employed for the full spectroscopic characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and negative ion modes to confirm the molecular weight.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of this compound for its application in research and development. While experimental data is currently limited in the public domain, the provided information on related compounds and established synthetic methodologies offers a strong starting point for its use and further investigation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. Furthermore, a comprehensive, standardized experimental protocol for acquiring the ¹H NMR spectrum is presented.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenylboronic acid moiety, the diastereotopic protons of the cyclopropyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The predicted data is summarized in the table below.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-Ar (ortho to boronic acid) | 7.8 - 8.2 | Doublet | 2H | The electron-withdrawing boronic acid group deshields these protons, shifting them downfield. |

| H-Ar (meta to boronic acid) | 7.3 - 7.6 | Doublet | 2H | These protons are less affected by the boronic acid group and appear more upfield. |

| B(OH)₂ | 4.5 - 6.0 | Broad Singlet | 2H | The chemical shift of the boronic acid protons is highly dependent on solvent and concentration. |

| -CH₂OH | ~3.6 | Singlet | 2H | The methylene protons adjacent to the hydroxyl group. |

| -OH | Variable | Broad Singlet | 1H | The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and temperature. |

| Cyclopropyl CH₂ (cis to phenyl) | 0.8 - 1.2 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, expected to show complex splitting. |

| Cyclopropyl CH₂ (trans to phenyl) | 0.6 - 1.0 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, expected to show complex splitting. |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the exchangeable protons (B(OH)₂ and -OH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled, corresponding to the assignments in the data table.

Caption: Molecular structure of this compound.

Technical Guide: 13C NMR Analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. As of the date of this document, publicly accessible, experimentally derived 13C NMR data for this specific molecule is not available in the peer-reviewed literature or common spectral databases. This guide provides high-quality predicted 13C NMR data as a valuable alternative for researchers engaged in the synthesis, characterization, or application of this compound. The predicted data is presented alongside a detailed, generalized experimental protocol for acquiring 13C NMR spectra, which can be adapted for this and similar molecules. Furthermore, this guide includes workflow diagrams for both computational prediction and experimental data acquisition to aid in research planning and execution.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound were predicted using established computational methods. These predictions are based on the analysis of the local chemical environment of each carbon atom and comparison to extensive databases of known chemical shifts. The predicted values provide a strong starting point for the analysis of experimentally obtained spectra.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-B (ipso) | ~130 | The carbon atom directly attached to the boron is often broad and may be difficult to observe. |

| C (ortho to B) | ~135 | |

| C (meta to B) | ~128 | |

| C (para to B) | ~145 | Quaternary carbon attached to the cyclopropyl group. |

| Cyclopropyl C (quat.) | ~25 | The quaternary carbon of the cyclopropyl ring. |

| Cyclopropyl CH2 | ~15 | The two equivalent methylene carbons of the cyclopropyl ring. |

| CH2OH | ~68 | The carbon of the hydroxymethyl group. |

Note: Predicted values are for a standard deuterated solvent such as DMSO-d6 or CDCl3. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum. This protocol can serve as a template for the analysis of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of dry this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CD3OD, or CDCl3). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not contain TMS, a small amount may be added.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the 13C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Set the temperature to a constant value, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm) or the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualization of Workflows

The following diagrams illustrate the conceptual workflows for both predicting and experimentally determining the 13C NMR data for the target compound.

In-Depth Technical Guide to the Mass Spectrometry of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Their characterization by mass spectrometry is essential for reaction monitoring, purity assessment, and metabolic studies. This document outlines a standard experimental protocol using Liquid Chromatography-Mass Spectrometry (LC-MS), discusses expected ionization behavior, and proposes a likely fragmentation pathway based on the compound's structure. All quantitative data is presented in tabular format, and key processes are visualized using diagrams.

Compound Information

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a hydroxymethyl-cyclopropyl group. Its structure presents several key features for mass spectrometric analysis: the acidic boronic acid group, the aromatic ring, and the aliphatic cyclopropyl and hydroxymethyl groups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BO₃ | PubChem[1] |

| Monoisotopic Mass | 192.09578 Da | PubChem[1] |

| Molecular Weight | 192.02 g/mol | Sigma-Aldrich |

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this specific molecule, the following data is predicted based on its structure and common behavior of similar compounds in electrospray ionization (ESI) mass spectrometry. ESI is the preferred ionization technique for polar molecules like boronic acids.[2]

Predicted Ionization and Adduct Formation

The compound is expected to ionize well in both positive and negative ESI modes.

Table 1: Predicted m/z Values for Common Adducts

| Adduct | Ion Formula | Predicted m/z | Ionization Mode |

| [M+H]⁺ | [C₁₀H₁₄BO₃]⁺ | 193.10306 | Positive |

| [M+Na]⁺ | [C₁₀H₁₃BO₃Na]⁺ | 215.08500 | Positive |

| [M+NH₄]⁺ | [C₁₀H₁₃BO₃NH₄]⁺ | 210.12960 | Positive |

| [M-H]⁻ | [C₁₀H₁₂BO₃]⁻ | 191.08850 | Negative |

| [M+HCOO]⁻ | [C₁₀H₁₃BO₃HCOO]⁻ | 237.09398 | Negative |

| [M+CH₃COO]⁻ | [C₁₀H₁₃BO₃CH₃COO]⁻ | 251.10963 | Negative |

| [M+H-H₂O]⁺ | [C₁₀H₁₂BO₂]⁺ | 175.09304 | Positive |

Data sourced from PubChem predictions.[1]

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) would likely involve characteristic neutral losses.

Table 2: Predicted Major Fragment Ions

| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 193.10 | 175.09 | H₂O (18.01 Da) | Phenylboronic acid with intact cyclopropyl ring |

| 193.10 | 163.09 | CH₂O (30.01 Da) | Phenylboronic acid with cyclopropyl cation |

| 193.10 | 147.08 | B(OH)₃ (61.82 Da) | 1-(hydroxymethyl)cyclopropyl benzene cation |

| 193.10 | 117.07 | C₄H₆O + B(OH)₂ (70.04 Da + 44.82 Da) | Phenyl cation |

| 191.09 | 173.08 | H₂O (18.01 Da) | Deprotonated phenylboronic acid with intact cyclopropyl ring |

| 191.09 | 145.09 | C₂H₄O (44.05 Da) | Deprotonated phenylboronic acid with vinyl group |

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of phenylboronic acids, adaptable for this compound. It is based on established high-throughput methods for similar compounds.

Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the compound in methanol to create a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separating the analyte from impurities.

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a good starting point. A short run time of under 5 minutes is often achievable.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

Scan Mode: Full scan for initial identification and targeted MS/MS (Product Ion Scan) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and specificity.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of this compound.

Proposed Fragmentation Pathway (Positive ESI Mode)

Caption: Predicted fragmentation of the protonated molecule in positive ESI-MS/MS.

Discussion

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form boroxines (cyclic anhydrides) through dehydration, especially at elevated temperatures in the ion source. The use of a high-throughput UHPLC method with a rapid gradient helps to minimize on-column degradation and prevent this issue. Additionally, boronic acids can form adducts with solvents or dimers, which can complicate spectral interpretation. The proposed LC-MS method with ammonium acetate as a mobile phase modifier is designed to promote the formation of protonated or deprotonated molecules while minimizing unwanted side reactions.

The fragmentation of this compound is predicted to be driven by the loss of stable neutral molecules. The loss of water from the hydroxymethyl group and the boronic acid moiety is a highly probable pathway. The loss of boric acid (B(OH)₃) is also a characteristic fragmentation for phenylboronic acids. Cleavage within the cyclopropylmethanol substituent can lead to other observed fragments.

For definitive structural elucidation, high-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) would be invaluable for confirming the elemental composition of precursor and fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing the detailed LC-MS/MS protocol, researchers can effectively identify and quantify this compound. The predicted ionization behavior and fragmentation pathways offer a solid basis for spectral interpretation. This information is crucial for professionals in drug development and organic synthesis who rely on accurate molecular characterization.

References

An In-depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block in Medicinal Chemistry

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a phenylboronic acid moiety appended with a hydroxymethyl-substituted cyclopropane ring, offers a compelling combination of properties for the synthesis of novel therapeutic agents. The boronic acid group is a versatile functional handle, most notably for its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.[2] The presence of a hydroxymethyl group provides an additional site for derivatization, allowing for the modulation of solubility and the introduction of further pharmacophoric features.

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the potential applications of this compound, with a focus on its utility in the development of new pharmaceuticals.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. While experimental data for this compound is not extensively published, a combination of predicted data and information from closely related analogs allows for the construction of a detailed profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BO₃ | [3] |

| Molecular Weight | 192.02 g/mol | [3][4] |

| CAS Number | 1217501-10-4 | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 382.0 ± 44.0 °C | [3] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.73 ± 0.16 | [3] |

| Melting Point | Not available (For comparison, 4-(hydroxymethyl)phenylboronic acid: >230 °C) | [5] |

| Solubility | Soluble in methanol. General boronic acids are soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[4] |

Note: The predicted values are computationally derived and should be confirmed by experimental analysis. The melting point of the closely related 4-(hydroxymethyl)phenylboronic acid suggests that the title compound is also a high-melting solid.[5] The solubility profile is expected to be similar to other phenylboronic acids, with good solubility in polar organic solvents.

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Stability: Crafting a Versatile Reagent

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be prepared from a suitable brominated precursor via a metal-halogen exchange followed by borylation.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

-

Reduction of a Precursor: A commercially available or synthesized 1-(4-bromophenyl)cyclopropanecarboxylic acid or its corresponding ester would be reduced to the alcohol, 1-(4-bromophenyl)-1-(hydroxymethyl)cyclopropane. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Metal-Halogen Exchange: The resulting bromo-functionalized cyclopropane would then undergo a metal-halogen exchange reaction. This can be achieved using magnesium metal to form a Grignard reagent or an organolithium reagent using n-butyllithium at low temperatures.

-

Borylation: The in situ generated organometallic intermediate would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic conditions to yield the final product, this compound.

-

Purification: The crude product would then be purified by recrystallization or column chromatography.

Stability Considerations

A critical aspect for the successful application of boronic acids is their stability. Cyclopropylboronic acids, in particular, can be prone to decomposition.[8] The primary degradation pathways for boronic acids include protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[9]

-

Protodeboronation: This process is often catalyzed by acid or base and can be accelerated at higher temperatures. For cyclopropyl boronic acids, this can lead to the formation of the corresponding cyclopropane.[9]

-

Oxidation: Boronic acids can be oxidized to the corresponding alcohol. This is a significant consideration, especially under physiological conditions.

To mitigate these stability issues, it is recommended to store this compound under an inert atmosphere at low temperatures.[4] For synthetic applications, using freshly prepared or purified material is advisable. The use of boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can also be a strategy to handle unstable boronic acids, as they can be stored for extended periods and release the active boronic acid in situ during the reaction.[8]

Analytical Characterization: Ensuring Quality and Purity

A robust analytical workflow is essential to confirm the identity and purity of this compound. The following techniques are standard for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the cyclopropyl protons. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the CH₂OH group would likely appear as a singlet or a multiplet depending on coupling, and the cyclopropyl protons would exhibit complex splitting patterns in the upfield region (typically below 2 ppm). A reference ¹H NMR spectrum for the related 4-(hydroxymethyl)phenylboronic acid is available and can serve as a guide.[10]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and would show a single resonance, providing information about the electronic environment of the boron atom.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed in negative ion mode, and the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of boronic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would be a suitable starting point. The purity is determined by integrating the peak area of the main component relative to any impurities.

Illustrative HPLC Workflow:

Caption: A typical workflow for the HPLC analysis of a boronic acid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for drug discovery and development, primarily as a key building block in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] It can be coupled with a wide range of aryl or heteroaryl halides or triflates to construct biaryl or heteroaryl-aryl structures, which are prevalent in many marketed drugs and clinical candidates. The cyclopropyl moiety can impart desirable pharmacokinetic properties, while the hydroxymethyl group can be used for further synthetic modifications or to enhance solubility.

A notable example of a related compound's application is the use of 4-(hydroxymethyl)phenylboronic acid in the synthesis of Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. This highlights the potential of such functionalized phenylboronic acids in the development of targeted therapies.

Suzuki-Miyaura Coupling Workflow:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Potential Applications

Beyond Suzuki-Miyaura coupling, phenylboronic acids have found applications in other areas of drug discovery and chemical biology, including:

-

Sensors: The ability of boronic acids to reversibly bind to diols makes them useful in the development of sensors for saccharides, including glucose.[12]

-

Drug Delivery: Phenylboronic acid-functionalized polymers have been explored for the development of stimuli-responsive drug delivery systems that can release their payload in response to changes in pH or glucose concentration.[12]

-

Enzyme Inhibition: Boronic acids can act as inhibitors of certain enzymes, particularly serine proteases.[13]

Conclusion: A Promising Future in Pharmaceutical Synthesis

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid handle, a metabolically stable cyclopropyl linker, and a functionalizable hydroxymethyl group provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. While further experimental characterization is warranted, the available data and the known reactivity of related compounds strongly support its utility in drug discovery programs. As the demand for sophisticated and highly functionalized building blocks continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1217501-10-4 [amp.chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (4-Hydroxy-2-methyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C10H13BO3) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acidity Constant (pKa) of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. While experimentally determined data for this specific molecule is not publicly available, this document compiles predicted values, comparative data from structurally similar arylboronic acids, and detailed experimental protocols for pKa determination.

Introduction to Boronic Acid Acidity

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. They are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs, acting as a transition-state analogue to inhibit serine proteases.

The acidity of a boronic acid, quantified by its pKa value, is a critical physicochemical parameter. It influences the compound's aqueous solubility, membrane permeability, and its interaction with biological targets. Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations. This equilibrium is crucial for the compound's mechanism of action and pharmacokinetic profile.

pKa Value of this compound

An experimentally determined pKa for this compound has not been reported in the peer-reviewed literature. However, computational methods provide a reliable estimate.

Predicted and Comparative pKa Data

The predicted pKa value for the target compound is presented below, alongside experimental and predicted values for structurally related arylboronic acids. This comparison helps to contextualize the acidity based on the electronic effects of the substituents on the phenyl ring. The 1-(hydroxymethyl)cyclopropyl group at the para-position is considered a weak electron-donating group, which would be expected to slightly increase the pKa relative to the unsubstituted phenylboronic acid.

| Compound | pKa Value | Method |

| This compound | 8.73 ± 0.16 | Predicted |

| Phenylboronic acid | 8.83 | Experimental |

| Phenylboronic acid | 8.64–8.90 | Experimental |

| 4-(Hydroxymethyl)phenylboronic acid | 8.53 ± 0.10 | Predicted |

| 4-Nitrophenylboronic acid | 7.1 | Experimental |

| 4-Methoxyphenylboronic acid | 9.25 | Experimental |

Table 1: Predicted pKa value for this compound and comparative values for related compounds.

Experimental Protocols for pKa Determination

The pKa of arylboronic acids can be accurately determined using several analytical techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Methodology:

-

Preparation of Analyte Solution:

-

Dissolve a precisely weighed amount of the boronic acid (e.g., to achieve a final concentration of 1-5 mM) in deionized, carbonate-free water.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte, typically 0.15 M KCl.[1]

-

If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[2]

-

-

Titration Setup:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[1]

-

Place the analyte solution in a temperature-controlled vessel and purge with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[1]

-

Use an automated titrator to add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

-

-

Data Acquisition and Analysis:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point to generate a complete titration curve (pH vs. volume of titrant).

-

The pKa is determined from the titration curve. It is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, from which the half-equivalence point can be calculated.[1]

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a UV-active chromophore near the acidic center, as the absorbance spectrum often changes with ionization state. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the boronic acid in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

-

-

Spectral Measurement:

-

Add a small, constant aliquot of the boronic acid stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

-

Logical Workflow and Visualization

The process of determining the pKa of a novel arylboronic acid follows a structured workflow, from initial assessment to final data analysis. The following diagram illustrates this logical process.

Workflow for the experimental determination of a boronic acid pKa value.

Conclusion

The pKa of this compound is predicted to be approximately 8.73. This value is consistent with the electronic properties of its substituents and aligns with the known pKa values of similar arylboronic acids. For drug development and other sensitive applications, it is highly recommended that this value be confirmed experimentally using standard methods such as potentiometric or spectrophotometric titration. The protocols and workflow detailed in this guide provide a robust framework for such a determination.

References

An In-Depth Technical Guide to the Stability and Storage of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery